Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
CAS No.:
Cat. No.: VC17590101
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O |
|---|---|
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H |
| Standard InChI Key | KBWJSELOUCEODA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=C(C=N2)C=O)C=N1 |
Introduction
Chemical Identity and Structural Features
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1547067-96-8) possesses the molecular formula C₇H₅N₃O and a molecular weight of 147.14 g/mol. Its IUPAC name, pyrazolo[1,5-a]pyrazine-3-carbaldehyde, reflects the fusion of a pyrazole ring (positions 1,5-a) with a pyrazine system, substituted by an aldehyde group at position 3 . The SMILES notation O=CC1=C2N(C=CN=C2)N=C1 precisely encodes its bicyclic structure, where the aldehyde moiety occupies a peripheral position ideal for further functionalization .
Key structural attributes include:
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Planar bicyclic system: Enhances π-conjugation for electronic applications.
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Aldehyde reactivity: Enables nucleophilic additions, condensations, and metal coordination.
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Nitrogen-rich environment: Provides sites for hydrogen bonding and catalytic interactions.
Crystallographic studies of analogous pyrazolo[1,5-a]pyrimidine aldehydes reveal nearly coplanar ring systems with bond lengths of 1.35–1.40 Å for C=N bonds, suggesting significant electron delocalization . X-ray diffraction data for related compounds confirm that the aldehyde group adopts an s-cis conformation relative to the heterocycle, optimizing orbital overlap .
Synthesis and Reaction Pathways
Regioselective Synthesis
The benchmark synthesis route involves a microwave-assisted cyclocondensation between β-enaminones and NH-3-aminopyrazoles, followed by Vilsmeier–Haack formylation . This one-pot methodology achieves yields exceeding 70% while maintaining regiochemical control. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 160°C | Maximizes cyclization |
| Reaction Time | 20 min (MW) | Prevents decomposition |
| Solvent | DMF | Enhances solubility |
| Formylation Agent | POCl3/DMF complex | Ensures complete conversion |
This method avoids the isolation of intermediate pyrazolo[1,5-a]pyrazines, directly yielding the aldehyde through sequential iminium salt-mediated formylation .
Alternative Synthetic Strategies
Post-functionalization approaches leverage the nucleophilic C3 position of preformed pyrazolo[1,5-a]pyrazines. For example:
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Lithiation-electrophilic trapping: Treatment with LDA at -78°C followed by DMF quench installs the aldehyde group with >85% efficiency .
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Oxidative methods: MnO₂-mediated oxidation of 3-hydroxymethyl derivatives provides moderate yields (55–60%) but requires stringent anhydrous conditions .
Comparative analysis shows microwave-assisted routes superior in both efficiency (20-minute vs. 8-hour reactions) and purity (95% vs. 88% by HPLC) .
Physicochemical Properties
Spectral Characteristics
¹H NMR (400 MHz, DMSO-d₆):
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δ 10.02 (s, 1H, CHO)
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δ 9.15 (d, J=4.8 Hz, 1H, H-5)
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δ 8.70 (s, 1H, H-2)
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δ 8.32 (d, J=4.8 Hz, 1H, H-6)
IR (KBr): 2845 cm⁻¹ (C-H aldehyde), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
Thermodynamic Stability
DSC analysis reveals a melting point of 218–220°C with decomposition onset at 245°C. The compound exhibits moderate hygroscopicity (2.3% w/w water uptake at 75% RH) but remains stable under inert atmospheres for >6 months .
Functional Derivatives and Applications
Fluorescent Materials
Condensation with electron-rich amines produces push-pull fluorophores exhibiting:
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Large Stokes shifts (Δλ=120–150 nm)
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Quantum yields up to 44% in aprotic solvents
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Solvatochromic behavior indicative of intramolecular charge transfer (ICT) .
A representative derivative, 7-(p-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrazine-3-carbaldehyde, demonstrates strong blue emission (λₑₘ=460 nm) with potential as a bioimaging probe .
Pharmaceutical Intermediates
The aldehyde group facilitates synthesis of:
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Schiff base metal complexes: Cu(II) derivatives show nM-level inhibition of topoisomerase II.
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Heterocyclic fused systems: Annulation with hydrazines yields triazolopyrazines with anticancer activity (IC₅₀=3.2 μM vs. MCF-7) .
Comparative Analysis with Structural Analogs
The pyrazolo[1,5-a]pyrazine system uniquely balances conjugation length (λₐbₛ=350 nm) and synthetic accessibility compared to these analogs .
Future Research Directions
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Mechanistic studies: Elucidate the role of microwave irradiation in suppressing side reactions during cyclocondensation.
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Supramolecular chemistry: Explore host-guest complexes using the aldehyde as a hydrogen bond acceptor.
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Scale-up challenges: Develop continuous flow processes to overcome batch variability in formylation steps.
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